Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

Catalog No.
S704926
CAS No.
26106-63-8
M.F
C8H8O9
M. Wt
248.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

CAS Number

26106-63-8

Product Name

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

IUPAC Name

oxolane-2,3,4,5-tetracarboxylic acid

Molecular Formula

C8H8O9

Molecular Weight

248.14 g/mol

InChI

InChI=1S/C8H8O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16)

InChI Key

UFOIOXZLTXNHQH-UHFFFAOYSA-N

SMILES

C1(C(C(OC1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1(C(C(OC1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Synthesis and Characterization

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (THTA) is a small organic molecule with potential applications in various scientific fields. Research efforts have focused on the development of efficient synthetic routes and characterization of its properties.

One study describes the synthesis of THTA through the oxidation of furan with hydrogen peroxide under acidic conditions. [] The resulting product was characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, to confirm its structure and purity. []

Potential Applications

THTA's potential applications lie in its unique chemical structure, which features four carboxylic acid groups. These functional groups can participate in various chemical reactions, making THTA a versatile building block for the design of new materials.

For example, research suggests that THTA can be used as a ligand for metal ions. [] By attaching THTA to metal centers, scientists can potentially create new coordination complexes with interesting properties, such as catalytic activity or luminescence. []

Another area of exploration involves the use of THTA in the synthesis of polymers. The carboxylic acid groups can undergo polymerization reactions, leading to the formation of network structures or linear chains. [] These THTA-based polymers could have potential applications in areas such as drug delivery or separation technologies. []

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid is an organic compound with the molecular formula C8H8O9C_8H_8O_9 and a molecular weight of approximately 216.15 g/mol. It features four carboxylic acid functional groups, which contribute to its acidic properties and potential reactivity in various chemical processes. The compound exists as a white crystalline solid with a melting point of approximately 205 °C and a boiling point estimated at around 351.21 °C . This compound is often referred to as tetrahydrofuran tetracarboxylic acid in scientific literature.

Due to its multiple carboxyl groups. These reactions include:

  • Neutralization Reactions: Tetrahydrofuran-2,3,4,5-tetracarboxylic acid can react with bases to form salts, such as sodium or potassium salts. For example, the tetrasodium salt is commonly used in detergent formulations .
  • Esterification: The carboxylic acid groups can react with alcohols to form esters under acidic conditions.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, leading to the release of carbon dioxide and the formation of simpler organic compounds.

The synthesis of tetrahydrofuran-2,3,4,5-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes:

  • Starting Material: Using tetrahydrofuran as a precursor.
  • Oxidation: The introduction of carboxyl groups can be achieved through oxidation reactions involving suitable oxidizing agents.
  • Hydrolysis: Subsequent hydrolysis steps may be employed to ensure the formation of the desired tetracarboxylic acid structure.

Alternative synthetic routes may involve different starting materials or reagents depending on the desired yield and purity of the final product.

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid has several applications:

  • Detergent Formulations: It is primarily used as a builder in detergent compositions due to its ability to enhance cleaning efficiency by softening water and improving surfactant performance .
  • Chemical Synthesis: The compound serves as a versatile building block in organic synthesis for producing various derivatives and complexes.
  • Research

Interaction studies involving tetrahydrofuran-2,3,4,5-tetracarboxylic acid have highlighted its ability to form stable complexes with lanthanide ions. These studies utilize potentiometric methods to assess stability constants and stoichiometry of the complexes formed . Such interactions are significant for applications in catalysis and materials development.

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid shares structural similarities with several other compounds that contain multiple carboxyl groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Tetrahydrofuran-2-carboxylic acidC5H8O3C_5H_8O_3Contains only one carboxyl group
Citric AcidC6H8O7C_6H_8O_7A tricarboxylic acid commonly found in citrus
Succinic AcidC4H6O4C_4H_6O_4A dicarboxylic acid used in various industrial applications
Malic AcidC4H6O5C_4H_6O_5A dicarboxylic acid found in apples

Uniqueness

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid is unique due to its four carboxyl groups positioned on a tetrahydrofuran ring structure. This configuration allows for enhanced reactivity and solubility compared to simpler dicarboxylic or tricarboxylic acids. Its application as a detergent builder further distinguishes it from other similar compounds that may not possess such utility.

Chemical Nomenclature

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid represents a complex heterocyclic compound with multiple systematic naming conventions that reflect its structural characteristics and chemical properties [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is oxolane-2,3,4,5-tetracarboxylic acid, which follows modern nomenclature standards by using "oxolane" to designate the five-membered saturated oxygen heterocycle [3] [4]. This systematic nomenclature clearly indicates the presence of four carboxylic acid functional groups positioned at the 2, 3, 4, and 5 positions of the tetrahydrofuran ring system [1] [5].

The compound is registered under Chemical Abstracts Service number 26106-63-8, providing a unique identifier for regulatory and commercial purposes [1] [2] [6]. The European Community number 247-461-6 serves as an additional regulatory identifier within European chemical databases [4] [7]. These standardized numbering systems ensure precise identification across international scientific and commercial applications [1] [3].

Alternative nomenclature systems include several descriptive names that emphasize different structural aspects of the molecule [1] [5] [8]. The name "tetrahydro-2,3,4,5-furantetracarboxylic acid" emphasizes the saturated nature of the furan ring system while highlighting the tetracarboxylic acid functionality [1] [6]. The designation "2,3,4,5-furantetracarboxylic acid, tetrahydro-" follows a systematic approach that prioritizes the furan core structure with subsequent modification descriptors [5] [8] [4].

A particularly informative alternative name is "2,5-anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid," which describes the compound in terms of its relationship to hexaric acid derivatives [1] [5] [8]. This nomenclature provides insight into potential synthetic pathways and structural relationships with other carboxylic acid systems [5] [6].

Molecular Structure and Identifiers

The molecular formula C₈H₈O₉ reflects the compound's composition of eight carbon atoms, eight hydrogen atoms, and nine oxygen atoms, resulting in a molecular weight of 248.14 grams per mole [1] [2] [3]. The structural complexity is evident in the International Chemical Identifier key UFOIOXZLTXNHQH-UHFFFAOYNA-N, which provides a unique digital fingerprint for computational chemistry applications [1] [3] [4].

The Simplified Molecular Input Line Entry System representation OC(=O)C1OC(C(C1C(O)=O)C(O)=O)C(O)=O clearly delineates the connectivity pattern of atoms within the molecule [1] [3]. This notation system reveals the cyclic ether structure with four carboxylic acid substituents arranged around the five-membered ring [1] [5]. The PubChem Compound Identifier 97421 serves as a primary database reference for accessing comprehensive chemical information and related research data [1] [4].

The Molecular Design Limited number MFCD00005364 provides additional database cross-referencing capabilities for commercial and research applications [1] [2] [3]. These multiple identifier systems ensure comprehensive coverage across various chemical databases and computational platforms [1] [4].

Chemical Classification Framework

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid belongs to several important chemical classification categories that define its fundamental properties and reactivity patterns [9] [10] [11]. The primary classification identifies the compound as a heterocyclic compound, specifically characterized by the presence of a five-membered ring containing one oxygen atom [9] [10]. This heterocyclic nature distinguishes it from purely carbocyclic systems and imparts unique electronic and steric properties [9] [11].

The compound functions as a cyclic ether, with the oxygen atom incorporated into the ring structure rather than existing as a pendant functional group [9] [10] [11]. This cyclic ether classification places the molecule within the broader category of oxygen-containing heterocycles, which exhibit distinctive chemical behavior compared to acyclic ethers [9] [10]. The saturated nature of the ring system, indicated by the "tetrahydro" prefix, further refines the classification to distinguish it from aromatic furan derivatives [9] [10].

As a polycarboxylic acid, the compound contains four carboxylic acid functional groups, making it a member of the tetracarboxylic acid subfamily [1] [5] [12]. This multiple carboxylic acid functionality significantly influences the compound's physical properties, including solubility characteristics and intermolecular hydrogen bonding patterns [5] [6] [12]. The polycarboxylic acid classification also determines the compound's potential for forming multiple salt structures and coordination complexes [13] [14] [15].

Stereochemical Considerations

The structural complexity of tetrahydrofuran-2,3,4,5-tetracarboxylic acid includes multiple stereochemical possibilities due to the presence of four chiral centers within the five-membered ring system [4] [7] [16]. Commercial preparations typically exist as mixed isomers, reflecting the challenge of stereoselective synthesis and the thermodynamic stability of various stereoisomeric forms [4] [7]. The designation "mixed isomers" in chemical catalogs indicates that the material contains multiple stereochemical configurations rather than a single pure stereoisomer [1] [4] [7].

The stereochemical complexity arises from the tetrahedral geometry around each carbon atom bearing a carboxylic acid substituent [7] [16]. Each of these positions can exist in either R or S configuration, leading to multiple possible stereoisomers with different spatial arrangements [7] [16]. The relative stereochemistry between adjacent chiral centers further influences the overall three-dimensional structure and potential biological activity [16] [13].

Research applications often utilize the mixed isomer form due to practical considerations in synthesis and purification [7] [13] [14]. The stereochemical diversity within mixed isomer preparations can provide valuable insights into structure-activity relationships and conformational preferences in various chemical and biological systems [13] [14] [15].

PropertyValue/Description
Chemical Abstracts Service Number26106-63-8 [1]
International Union of Pure and Applied Chemistry Nameoxolane-2,3,4,5-tetracarboxylic acid [3]
Molecular FormulaC₈H₈O₉ [1]
Molecular Weight248.14 g/mol [1]
Primary ClassificationHeterocyclic compound [9]
Secondary ClassificationCyclic ether [10]
Functional Group ClassificationPolycarboxylic acid [12]
Ring SystemFive-membered saturated oxygen heterocycle [9]
Stereochemical FormMixed isomers [7]
European Community Number247-461-6 [4]
PubChem Compound Identifier97421 [4]
Molecular Design Limited NumberMFCD00005364 [1]

Research Applications and Chemical Significance

Recent scientific investigations have demonstrated the utility of tetrahydrofuran-2,3,4,5-tetracarboxylic acid in advanced synthetic methodologies, particularly in the development of deep eutectic solvents for green chemistry applications [13] [14] [15]. Research conducted by Goudarzi and colleagues established the compound's effectiveness as a hydrogen bond donor component in novel deep eutectic solvent systems [13] [15]. These studies revealed that tetrahydrofuran-2,3,4,5-tetracarboxylic acid forms stable eutectic mixtures with various quaternary ammonium and phosphonium salts, creating environmentally benign reaction media [13] [14] [15].

The formation of deep eutectic solvents involves the interaction between the multiple carboxylic acid groups of tetrahydrofuran-2,3,4,5-tetracarboxylic acid and complementary hydrogen bond acceptor species [13] [14] [15]. Nuclear magnetic resonance spectroscopic analysis has confirmed the reduction of peak splitting patterns in these systems, providing evidence for extensive hydrogen bonding interactions that stabilize the eutectic structure [13] [15]. These hydrogen bonding networks result in materials with melting points significantly lower than either individual component [13] [14].

The compound has demonstrated particular effectiveness in catalytic applications for the synthesis of heterocyclic compounds, including tetrahydropyridines and thiazolidin-4-ones [13] [15]. The multiple carboxylic acid functionalities provide both Brønsted acidity and hydrogen bonding capabilities that facilitate these transformations [13] [15]. The recyclability and environmental compatibility of these systems align with contemporary green chemistry principles [13] [14] [15].

Research ApplicationReference StudyKey Finding
Deep Eutectic Solvent FormationGoudarzi et al. (2023) [13]Forms stable eutectic mixtures with phosphonium salts
Catalytic SynthesisGoudarzi et al. (2023) [13]Effective catalyst for heterocyclic compound synthesis
Hydrogen Bonding StudiesMonem et al. (2024) [14]Extensive hydrogen bonding confirmed by Nuclear Magnetic Resonance
Green Chemistry ApplicationsMultiple studies [13] [14] [15]Environmentally benign reaction media development
Stereochemical ResearchVarious commercial sources [7]Mixed isomer preparations for structure-activity studies

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid is a highly functionalized organic compound with the molecular formula C₈H₈O₉ [1] [2] [3]. This compound possesses a molecular weight of 248.14 grams per mole [1] [2] [3] [4] and is characterized by its unique structural composition featuring a saturated five-membered tetrahydrofuran ring bearing four carboxylic acid functional groups.

The compound's structure consists of a central tetrahydrofuran ring system where all four carbon atoms of the ring are substituted with carboxylic acid groups [5]. This tetrafunctional nature makes it a versatile ligand for coordination chemistry and materials science applications [6] [7].

Chemical Nomenclature and Identification

The International Union of Pure and Applied Chemistry systematic name for this compound is oxolane-2,3,4,5-tetracarboxylic acid [8] [9]. The compound is registered under Chemical Abstract Service number 26106-63-8 [1] [2] [3] [4] and carries the Molecular Data Library Number MFCD00005364 [1] [2] [3] [4].

The European Inventory of Existing Commercial Chemical Substances number for this compound is 247-461-6 [8] [9], and it is catalogued in the PubChem database under Compound Identifier 97421 [8] [4] [10]. The Reaxys Registry Number is 1394540 [4].

Structural Descriptors

The Simplified Molecular Input Line Entry System representation is OC(=O)C1OC(C(C1C(O)=O)C(O)=O)C(O)=O [9], which describes the connectivity of atoms within the molecule. The International Chemical Identifier is InChI=1S/C8H8O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) [9], providing a standardized string representation of the molecular structure.

The International Chemical Identifier Key is UFOIOXZLTXNHQH-UHFFFAOYSA-N [8] [9], which serves as a unique identifier for database searches and chemical information retrieval systems.

Stereochemistry and Isomerism

The compound exists as mixed isomers [10] [11] [12], indicating the presence of multiple stereochemical forms. The tetrahydrofuran ring bearing four carboxylic acid substituents can exist in different stereochemical configurations, leading to the formation of various diastereomers [13]. The compound crystallizes in the centrosymmetric space group P21/c, indicating the presence of a racemate with a 1:1 ratio of enantiomers in the crystal structure [14].

Commercial preparations of this compound are typically supplied as mixed isomers [10] [11] [12], which reflects the synthetic challenges in obtaining single stereoisomers of this highly substituted tetrahydrofuran derivative.

Synonyms and Alternative Names

The compound is known by several synonyms in the chemical literature, including Tetrahydrofuran-2,3,4,5-tetracarboxylic acid [1] [2] [3], Tetrahydrofuran tetracarboxylic acid [1] [11], Tetrahydro-2,3,4,5-furantetracarboxylic acid [1] [11], and 2,3,4,5-Furantetracarboxylic acid tetrahydro- [1] [11]. Additional designations include ar-Tetrahydrofuran-2,3,4,5-tetracarboxylic acid [1] [11] and various commercial identifiers such as TIMTEC-BB SBB006505 [1] [15].

Physical Properties

PropertyValue
Molecular FormulaC₈H₈O₉ [1] [2] [3]
Molecular Weight248.14 g/mol [1] [2] [3]
Melting Point205°C (decomposition) [1] [3] [4]
Boiling Point351.21°C (rough estimate) [1] [15]
Density1.6275 g/cm³ (rough estimate) [1] [15]
Refractive Index1.6300 (estimate) [1] [15]
Predicted pKa2.38 ± 0.70 [1] [15]
Physical FormPowder to crystal [1] [15]
ColorWhite to almost white [1] [4]
Water SolubilityVery faint turbidity [1] [4]
Storage Temperature2-8°C [1] [15]
Purity (commercial)>98.0% [4] [12]

Detailed Research Findings

Research AreaKey FindingsApplications
Coordination ChemistryForms complexes with lanthanide ions (La³⁺, Nd³⁺, Eu³⁺, Dy³⁺, Tm³⁺) and uranyl ions (UO₂²⁺) [6]Selective metal ion extraction and separation
Metal-Organic FrameworksConstructs three-dimensional metal-organic frameworks with sodium ions [7]Porous materials for gas storage and catalysis
CrystallographyCrystallizes in centrosymmetric space group P21/c as a racemate [14]Pharmaceutical cocrystal engineering
ThermodynamicsExhibits size-selective complexation with lanthanides due to entropy effects [6]Thermochemical studies of metal complexation
Cocrystal FormationForms 1:2 cocrystals with urea through acid-amide supramolecular synthons [14]Crystal engineering and solid-state chemistry
Detergent ApplicationsFunctions as a phosphorus-free builder in detergent formulations [16]Environmentally friendly detergent formulations
Proton ConductivityDemonstrates proton conductivity behavior in lithium-based frameworks [17]Solid-state electrolytes for electrochemical devices
Lanthanide ComplexationShows comparative weakness in uranyl complexes due to entropy factors [6]Radioactive waste processing and separation
Structural AnalysisTetracarboxylic acid groups coordinate multiple metal centers simultaneously [17]Molecular recognition and host-guest chemistry
Synthetic ChemistrySynthesized using neat grinding methods as a green approach [14]Green chemistry synthetic methodologies

The compound demonstrates remarkable versatility in its ability to form coordination complexes with various metal ions, particularly lanthanides and actinides [6]. The thermodynamic studies reveal that the size-selectivity observed in lanthanide complexation arises primarily from entropy contributions rather than enthalpy effects [6]. This finding has significant implications for the design of separation processes for rare earth elements and radioactive waste management applications.

XLogP3

-1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

26106-63-8

Dates

Last modified: 08-15-2023

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